molecular formula C20H32O2 B1151759 Sandaracopimaradienediol CAS No. 59219-64-6

Sandaracopimaradienediol

Cat. No.: B1151759
CAS No.: 59219-64-6
M. Wt: 304.5 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sandaracopimaradienediol is a diterpenoid. It has a role as a metabolite.
This compound is a natural product found in Pinus pumila, Xylia xylocarpa, and other organisms with data available.

Scientific Research Applications

  • Immunological Applications : Sandaracopimaric acid and Sandaracopimaradiene-3beta-ol, substances related to Sandaracopimaradienediol, show potential in cancer immunotherapy. They activate human dendritic cells, leading to the functional maturation of these cells and altered cytokine production. This activation supports the polarization of T cells into Th1 cells, which are crucial in anti-tumor immunity (Takei, Umeyama, Shoji, & Hashimoto, 2008).

  • Antiprotozoal and Anticancer Potential : Terpenes including sandaracopimaradiene diterpenoids have been isolated from plants like Guarea rhophalocarpa and have shown weak antiprotozoal activity. However, they did not exhibit significant cytotoxic activity, suggesting potential for further research in antiprotozoal applications without substantial toxic effects (Camacho et al., 2001).

  • Anthelmintic Activity : The compound 8(14),15-sandaracopimaradiene-7α,18-diol, related to this compound, isolated from Tetradenia riparia, has demonstrated anthelmintic (anti-parasitic) activity. This discovery adds to the ethnopharmacological relevance of T. riparia, traditionally used against worm infections (Van Puyvelde et al., 2018).

  • Anti-inflammatory Effects : Diterpenoids from Kaempferia galanga, including this compound derivatives, have shown anti-inflammatory effects. These compounds inhibited nitric oxide production and the expression of inflammatory mediators in cell studies, suggesting potential therapeutic applications in inflammation-related conditions (Tungcharoen et al., 2019).

  • Anticandidal and Antimicrobial Properties : The diterpenediol 8(14),15-sandaracopimaradiene-7alpha,18-diol has shown effective activity against Candida auris, both in its planktonic form and in biofilm formation. This suggests its potential as a safer alternative to conventional antifungals, especially considering the emerging resistance to standard antifungal agents (Panda et al., 2022).

  • Neuroprotective Properties : Research on Metasequoia glyptostroboides fruits, which contain this compound derivatives, has shown that these compounds can reduce the aggregation of beta-amyloid, a factor implicated in Alzheimer's disease. This suggests a potential role in neuroprotection and anti-Alzheimer's therapy (Yeo et al., 2023).

Future Directions

While specific future directions for research on sandaracopimaradienediol are not mentioned in the search results, it’s worth noting that many natural compounds are being investigated for their potential health benefits and therapeutic uses .

Mechanism of Action

Target of Action

Sandaracopimaradienediol is a natural product found in Biota orientalis

Biochemical Pathways

It is known to be a metabolite , which suggests it is involved in metabolic processes.

Action Environment

It is known that the compound is found in Biota orientalis , suggesting that it may be influenced by the plant’s environment.

Properties

IUPAC Name

(1R,2S,4aR,4bS,7R,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-5-18(2)10-8-15-14(12-18)6-7-16-19(15,3)11-9-17(22)20(16,4)13-21/h5,12,15-17,21-22H,1,6-11,13H2,2-4H3/t15-,16+,17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSKJQFODPKTBT-APNJTCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCC(C3(C)CO)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CO)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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